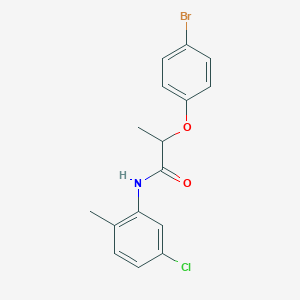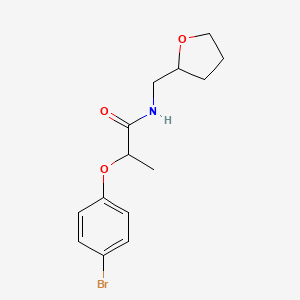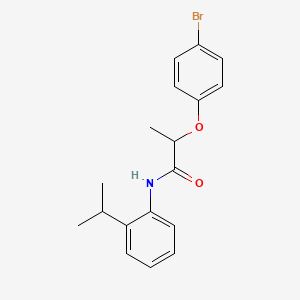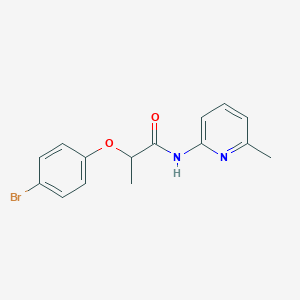![molecular formula C20H23NO6 B4111487 methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate](/img/structure/B4111487.png)
methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate
Vue d'ensemble
Description
Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenoxy group attached to a propanoyl moiety, which is further linked to a tyrosine derivative. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate typically involves a multi-step process. One common method starts with the preparation of 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with tyrosine methyl ester in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate can be compared with other similar compounds, such as:
Methyl 3-(4-methoxyphenyl)propanoate: Shares a similar methoxyphenyl group but lacks the tyrosine moiety.
3-(4-Methoxyphenyl)propionic acid: Similar structure but without the ester and tyrosine components.
Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate: Contains a similar backbone but with a different amino acid derivative.
The uniqueness of this compound lies in its combination of the methoxyphenoxy group with a tyrosine derivative, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[3-(4-methoxyphenoxy)propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-25-16-7-9-17(10-8-16)27-12-11-19(23)21-18(20(24)26-2)13-14-3-5-15(22)6-4-14/h3-10,18,22H,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKZLHHGLZLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)

![4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111429.png)
![2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide](/img/structure/B4111432.png)
![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4111450.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4111471.png)

![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![8-[(4-Fluorophenyl)methoxy]quinoline](/img/structure/B4111492.png)
![6-amino-4-(3-bromo-4,5-dihydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111496.png)


